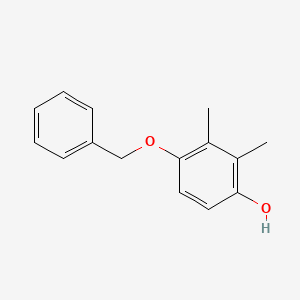

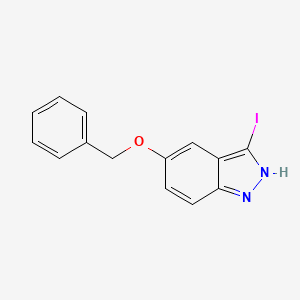

Phenol, 2,3-dimethyl-4-(phenylmethoxy)-

Übersicht

Beschreibung

Phenol, 2,3-dimethyl-4-(phenylmethoxy)- is a complex organic compound. It is a prevalent compound in the biomedical industry, showcasing remarkable efficacy in the research of a diverse array of ailments, encompassing allergies, inflammation, and respiratory disorders .

Physical and Chemical Properties Analysis

Phenols, including Phenol, 2,3-dimethyl-4-(phenylmethoxy)-, generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between the hydroxyl groups of the phenol molecules . Phenols are also moderately soluble in water due to their ability to form hydrogen bonds with water molecules .Wissenschaftliche Forschungsanwendungen

Regioselectivity in Catalytic Reactions

The study on the regioselectivity of palladium(II)-induced intramolecular cyclization of 2-(3-methyl-2-butenyl)phenol highlights the ability to control the formation of specific cyclic products by altering reaction conditions. This process demonstrates the utility of phenolic compounds in synthesizing complex organic structures with potential applications in pharmaceuticals and materials science (Hosokawa et al., 1976).

Synthesis of Phenylthio Phenols

The facile synthesis of 2-(phenylthio)phenols through a tandem copper(I)-catalyzed transformation showcases the potential for creating novel compounds with phenolic backbones, which could have applications in developing new materials or bioactive molecules (Xu et al., 2010).

Phase Transfer Catalysis

The engineering of selectivity in the synthesis of 3-(phenylmethoxy)phenol from resorcinol and benzyl chloride under liquid-liquid-liquid phase transfer catalysis demonstrates the importance of phenolic intermediates in optimizing chemical reactions for better yield, selectivity, and environmental sustainability (Yadav & Badure, 2008).

Material Development

The development of a novel poly(2,6-dimethyl-1,4-phenylene oxide) with trifunctional ammonium moieties illustrates the use of phenolic derivatives in creating functional polymers with potential applications in ion exchange membranes and other material science applications (Li et al., 2014).

Schiff Base Compounds

The synthesis and characterization of Schiff base compounds from phenolic derivatives, demonstrating their potential in creating complex molecules with significant biological activities, such as cytotoxic effects against cancerous cell lines, highlight the role of phenolic compounds in medicinal chemistry and drug development (Faghih et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,3-dimethyl-4-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-11-12(2)15(9-8-14(11)16)17-10-13-6-4-3-5-7-13/h3-9,16H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHFQIGLJUTGQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chloro[2-(di-t-butylphosphino)biphenyl]gold(I)](/img/structure/B3157922.png)

![(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine](/img/structure/B3157941.png)

![(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B3158036.png)

![Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride](/img/structure/B3158055.png)